N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a quinazolinone derivative characterized by:
- A tetrahydroquinazolin-2,4-dione core (positions 2 and 4).
- 1-(4-Fluorobenzyl) substitution at position 1.
- A butanamide chain at position 3, terminating in a 2-(3,4-dimethoxyphenyl)ethyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O5/c1-37-25-14-11-20(18-26(25)38-2)15-16-31-27(34)8-5-17-32-28(35)23-6-3-4-7-24(23)33(29(32)36)19-21-9-12-22(30)13-10-21/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWAYNWTBOQTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit investigation. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a complex structure that includes a tetrahydroquinazolin moiety. The presence of methoxy groups and fluorinated phenyl rings contributes to its lipophilicity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Target Enzymes
- Cholinesterases : Compounds similar in structure have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Kinases : Some derivatives have demonstrated activity against kinases, which play crucial roles in cell signaling and cancer progression .
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Testing against various bacterial strains has shown that certain derivatives possess moderate to significant antibacterial effects .
Anticancer Potential
The compound's ability to inhibit specific signaling pathways suggests potential anticancer properties:
- Cell Line Studies : In vitro assays have revealed cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Given its structural resemblance to known neuroprotective agents, this compound may offer benefits in neurodegenerative conditions:
- Neuroprotection Studies : Animal models have indicated that it may help mitigate oxidative stress and inflammation in neuronal tissues .
Case Study 1: Cholinesterase Inhibition
A study evaluated the inhibitory effect of similar compounds on AChE and BChE:
- Findings : Compounds demonstrated IC50 values comparable to established inhibitors like physostigmine, suggesting potential use in treating cognitive disorders .
Case Study 2: Anticancer Activity
In a recent investigation involving cancer cell lines:
- Results : The compound showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies indicated involvement of the mitochondrial pathway in inducing apoptosis .
Data Tables
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with a tetrahydroquinazoline structure can exhibit significant antitumor properties. Several studies have highlighted the ability of such compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific application of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide in this context is still under investigation but shows promise based on structural analogs.
Neuroprotective Effects
The presence of the dimethoxyphenyl group suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This application could be beneficial in treating chronic inflammatory conditions.
Analgesic Effects
Given its structural features, this compound may exhibit analgesic effects. Similar compounds have been documented to interact with pain pathways and provide relief from various types of pain.
Antimicrobial Activity
Preliminary studies suggest that the compound might have antimicrobial properties against certain bacterial strains. This aspect could be explored further to assess its potential as a new antimicrobial agent.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antitumor | Tetrahydroquinazolines | Inhibition of cancer cell growth in vitro |
| Neuroprotective | Dimethoxyphenol derivatives | Protection against oxidative stress |
| Anti-inflammatory | Similar phenolic compounds | Reduction of cytokine levels in models |
| Analgesic | Analgesic tetrahydroquinazolines | Pain relief in animal models |
| Antimicrobial | Various synthetic compounds | Activity against Gram-positive bacteria |
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Substituent Effects
The quinazolinone scaffold is a common pharmacophore in medicinal chemistry. Key structural comparisons include:
Substituent Impact:
- Fluorine vs. Chlorine : The target’s 4-fluorobenzyl group offers moderate electron-withdrawing effects and metabolic stability compared to dichlorophenyl in , which may increase toxicity risks.
- Butanamide vs. Acetamide : The longer butanamide chain in the target compound could enhance membrane permeability but reduce solubility versus shorter acetamide chains in .
- Dimethoxyphenethyl vs.
Analytical Confirmation:
- IR Spectroscopy: Absence of C=O bands (~1660–1682 cm⁻¹) confirms cyclization in quinazolinones .
- NMR : Distinct signals for fluorophenyl (δ ~7.2–7.5 ppm) and methoxy groups (δ ~3.8 ppm) validate substituents .
Preparation Methods
Formation of Cyclohexanone Intermediate
Methyl 5-amino-2-oxocyclohexanecarboxylate is prepared by treating 4-(dibenzylamino)cyclohexanone with dimethyl carbonate in the presence of potassium hydride (KH) and sodium hydride (NaH) in tetrahydrofuran (THF) at reflux. This step achieves a 98% yield through silica gel chromatography purification (cyclohexane/TBME gradient).
Cyclization to Tetrahydroquinazoline-2,4-dione
The cyclohexanone intermediate undergoes cyclization with guanidine hydrochloride in ethanol under acidic conditions to form 6-(dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione . Nuclear magnetic resonance (NMR) confirms the structure: δ 10.85 (br s, 1H, NH), 7.36–7.16 (m, aromatic protons).
Formation of the Butanamide Side Chain
Activation of the Carboxylic Acid
The bromobutane intermediate is hydrolyzed to 4-(2,4-dioxo-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid using aqueous sodium hydroxide (NaOH) in THF. The carboxylic acid is activated with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM.
Amide Coupling with 3,4-Dimethoxyphenethylamine
The activated acid reacts with 2-(3,4-dimethoxyphenyl)ethylamine in DCM at room temperature for 24 hours. Post-reaction purification via reverse-phase chromatography affords the final compound in 75–80% yield. Critical MS data include m/z 579.2 [M + H]⁺, consistent with the molecular formula C₃₁H₃₃FN₃O₅.
Optimization and Analytical Validation
Reaction Condition Screening
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 4-fluorophenyl), 6.82 (s, dimethoxyphenyl), 3.87 (s, OCH₃), 2.58–2.22 (m, butanamide chain).
-
¹³C NMR : 167.8 ppm (C=O), 161.2 ppm (C-F), 55.1 ppm (OCH₃).
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Cyclization Yield | 98% | 89% |
| Alkylation Time | 12 h | 8 h |
| Amide Coupling Agent | HATU | EDCl/HOBt |
| Final Product Purity | 99% | 95% |
Method A provides higher yields due to optimized silica gel purification, while Method B reduces reaction times via microwave-assisted steps.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at position 3 is minimized by pre-functionalizing the cyclohexanone intermediate.
-
Amide Hydrolysis : Acid-sensitive intermediates require neutral pH during aqueous workups.
-
Scale-Up Limitations : Batch-wise chromatography is replaced with centrifugal partition chromatography for >100 g syntheses.
Q & A
Basic: What are the standard synthetic routes for this compound, and what purification methods are recommended?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinazolinone core. A plausible route includes:
- Step 1: Condensation of a substituted carbamate (e.g., methyl carbamate derivatives) with 3,4-dimethoxyphenylacetaldehyde in trifluoroacetic acid (TFA) at 70°C to form the tetrahydroisoquinoline intermediate .
- Step 2: Alkylation of the intermediate using a 4-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenylmethyl group .
- Step 3: Coupling of the modified tetrahydroquinazolinone with a butanamide derivative via amide bond formation, often using coupling agents like EDCI or HATU .
Purification:
- Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) is standard for isolating intermediates .
- Recrystallization from methanol or acetonitrile is recommended for final product purity .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., dimethoxyphenyl, fluorophenyl groups). Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for the tetrahydroquinazolinone core .
- X-ray Crystallography: Resolves stereochemistry and confirms the 3D arrangement of the tetrahydroquinazolinone ring and substituents. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
Advanced: How can synthetic yield be optimized for the tetrahydroquinazolinone intermediate?
Answer:
Low yields (e.g., 21% in analogous syntheses ) often stem from competing side reactions. Optimization strategies include:
- Catalyst Screening: Use tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance alkylation efficiency .
- Solvent Effects: Replace DMF with acetonitrile to reduce byproducts during nucleophilic substitution .
- Temperature Control: Maintain reactions at 50–70°C to balance reactivity and decomposition .
- In situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate before side-product formation .
Advanced: What computational or experimental approaches are used to predict biological activity?
Answer:
- Molecular Docking: Model interactions between the fluorophenyl group and target enzymes (e.g., kinases or phosphodiesterases) using software like AutoDock. The dimethoxyphenyl moiety may enhance binding to hydrophobic pockets .
- Enzyme Assays: Test inhibitory activity via fluorescence-based assays (e.g., PDE inhibition using cAMP analogs) .
- SAR Studies: Compare with analogues (e.g., quinazolinones with trifluoromethyl groups ) to correlate substituents (e.g., fluorine’s electronegativity) with potency.
Advanced: How should researchers address contradictions in reported biological data?
Answer:
Discrepancies may arise from:
- Purity Variance: Validate compound purity (>95% via HPLC) and exclude solvents/water via Karl Fischer titration .
- Assay Conditions: Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) .
- Control Experiments: Include positive controls (e.g., known inhibitors) and verify target specificity using knockout models .
Methodological: What safety precautions are critical during synthesis?
Answer:
- Handling Fluorinated Reagents: Use fume hoods and PPE (gloves, goggles) due to potential toxicity of 4-fluorobenzyl halides .
- Waste Disposal: Neutralize acidic waste (e.g., TFA) with NaHCO₃ before disposal .
- Emergency Protocols: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Methodological: How is metabolic stability assessed for this compound?
Answer:
- In vitro Microsomal Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. The fluorophenyl group may enhance stability by resisting oxidative metabolism .
- CYP450 Inhibition Screening: Use fluorogenic substrates to test interactions with cytochrome P450 enzymes .
Methodological: What strategies improve solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
